molecular formula C18H28O3 B8391448 2-Phenoxydodecanoic acid

2-Phenoxydodecanoic acid

Cat. No.: B8391448
M. Wt: 292.4 g/mol
InChI Key: JYBKGPFMRQRWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxydodecanoic acid (C₁₈H₂₈O₃) is a medium-chain carboxylic acid derivative featuring a phenoxy group (-O-C₆H₅) substituted at the second carbon of a dodecanoic acid backbone. This structural motif imparts unique physicochemical properties, such as amphiphilicity, which make it relevant in surfactant synthesis, polymer chemistry, and pharmaceutical intermediates.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-phenoxydodecanoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-12-15-17(18(19)20)21-16-13-10-9-11-14-16/h9-11,13-14,17H,2-8,12,15H2,1H3,(H,19,20)

InChI Key

JYBKGPFMRQRWON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

General Chemical Reactions of Carboxylic Acids

Carboxylic acids, like dodecanoic acid, undergo several common reactions that might be applicable to 2-phenoxydodecanoic acid:

  • Esterification : Carboxylic acids react with alcohols to form esters in the presence of an acid catalyst. This reaction involves protonation of the carbonyl group, followed by nucleophilic attack by the alcohol, leading to the formation of an ester and water .

  • Amidation : Conversion of carboxylic acids to amides typically requires activation, such as using dicyclohexylcarbodiimide (DCC), to facilitate nucleophilic substitution by an amine .

  • Chlorination : Carboxylic acids can be converted into acid chlorides using thionyl chloride (SOCl2SOCl_2), which then react with nucleophiles to form various derivatives .

Potential Reactions of this compound

Given its structure, this compound could undergo reactions similar to those of carboxylic acids, with the phenyl group potentially influencing reactivity due to its electron-withdrawing properties.

  • Esterification : This compound could react with alcohols to form esters, which might be useful in synthesizing derivatives for specific applications.

  • Amidation : Conversion to amides could be achieved using DCC or similar activating agents, potentially leading to bioactive compounds.

  • Chlorination : While less common for phenyl-containing acids, chlorination could be explored to introduce reactive sites for further modification.

Data and Research Findings

Reaction Type Reactants Products Conditions
EsterificationAlcohol, Acid CatalystEster, WaterAcidic conditions, heat
AmidationAmine, DCCAmideMild conditions, solvent
ChlorinationThionyl Chloride (SOCl2SOCl_2)Acid ChlorideAnhydrous conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-phenoxydodecanoic acid and related compounds, based on evidence from safety data sheets, synthesis protocols, and environmental health studies:

Compound Structure Key Properties Applications/Risks References
This compound C₁₂H₂₅-C(O)OH with phenoxy group at C2 Amphiphilic, moderate solubility in organic solvents Surfactants, polymer additives (inferred from analogs) N/A
12-(4-Nitrophenoxy)dodecanoic acid Nitrophenoxy group at C12, dodecanoic acid backbone Higher polarity due to nitro group; potential irritant (skin/eyes) Chemical synthesis intermediates; requires stringent safety handling
Perfluorododecanoic acid (PFDoDA) Fully fluorinated C12 chain with carboxylic acid group Extreme persistence, bioaccumulative; linked to endocrine disruption Historical use in coatings, textiles; phased out due to toxicity
2-Fluorooctanoic acid Fluorine at C2, octanoic acid chain Enhanced metabolic stability; mild toxicity Model compound for studying fluorinated surfactants
4-Oxododecanedioic acid Dodecanedioic acid with ketone group at C4 Dual carboxylic acid groups; high reactivity in condensation reactions Polymer crosslinking, specialty chemicals
n-Undecanoic acid Straight-chain C11 carboxylic acid Non-hazardous (per SDS); low volatility Cosmetics, lubricants

Key Findings from Comparative Analysis:

Structural Influence on Reactivity: The position of substituents (e.g., phenoxy at C2 vs. C12) significantly alters polarity and reactivity. For example, 12-(4-nitrophenoxy)dodecanoic acid’s nitro group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to this compound . Fluorination (as in 2-fluorooctanoic acid) increases metabolic stability but reduces biodegradability, a critical distinction from non-fluorinated analogs like this compound .

Toxicity and Safety Profiles: Perfluorinated compounds (e.g., PFDoDA) exhibit severe environmental and health risks, including bioaccumulation and endocrine disruption, whereas non-fluorinated analogs like this compound are presumed safer but require empirical validation . Nitrophenoxy derivatives (e.g., 12-(4-nitrophenoxy)dodecanoic acid) carry higher acute toxicity risks, necessitating protective measures during handling .

Functional Group Impact on Applications: Carboxylic acids with ketone groups (e.g., 4-oxododecanedioic acid) are favored in polymer crosslinking due to their bifunctional reactivity, whereas phenoxy-substituted acids are more suited for surfactant design .

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